molecular formula C14H9F3O3 B6219402 4-[(2,3,6-trifluorophenyl)methoxy]benzoic acid CAS No. 2757999-99-6

4-[(2,3,6-trifluorophenyl)methoxy]benzoic acid

Cat. No. B6219402
CAS RN: 2757999-99-6
M. Wt: 282.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2,3,6-Trifluorophenyl)methoxy]benzoic acid (TFMBA) is a trifluoromethoxybenzoic acid that has been used in numerous scientific and medical research applications. It has been used in organic synthesis and as a reagent in medicinal chemistry. TFMBA has also been used in biochemistry and physiological studies, as well as in laboratory experiments.

Scientific Research Applications

4-[(2,3,6-trifluorophenyl)methoxy]benzoic acid has been used in several scientific and medical research applications, including organic synthesis, medicinal chemistry, and biochemistry and physiological studies. It has also been used in laboratory experiments to study the effects of drugs and other compounds on cells.

Mechanism of Action

4-[(2,3,6-trifluorophenyl)methoxy]benzoic acid has been shown to act as a competitive inhibitor of cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the synthesis of prostaglandins, which are hormones involved in inflammation and pain. 4-[(2,3,6-trifluorophenyl)methoxy]benzoic acid is thought to inhibit the activity of COX-2 by binding to the active site of the enzyme, thus preventing it from catalyzing the conversion of arachidonic acid to prostaglandins.
Biochemical and Physiological Effects
4-[(2,3,6-trifluorophenyl)methoxy]benzoic acid has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to inhibit the activity of certain enzymes involved in the synthesis of prostaglandins, which are hormones involved in inflammation and pain. Additionally, 4-[(2,3,6-trifluorophenyl)methoxy]benzoic acid has been shown to inhibit the expression of certain genes involved in inflammation and pain.

Advantages and Limitations for Lab Experiments

4-[(2,3,6-trifluorophenyl)methoxy]benzoic acid has several advantages for use in laboratory experiments. It is a relatively stable compound that is easy to synthesize and is readily available. Additionally, it is relatively non-toxic and has a low cost. However, 4-[(2,3,6-trifluorophenyl)methoxy]benzoic acid has some limitations as well. It can be difficult to dissolve in certain solvents, and it is not as effective as some other compounds for certain applications.

Future Directions

There are several potential future directions for the use of 4-[(2,3,6-trifluorophenyl)methoxy]benzoic acid in scientific and medical research. It could be used to develop new drugs for the treatment of inflammation and pain. Additionally, it could be used to study the effects of drugs and other compounds on cells in laboratory experiments. It could also be used to study the biochemical and physiological effects of certain compounds, as well as the biochemical and physiological mechanisms of action. Finally, it could be used to develop new methods for synthesizing other compounds.

Synthesis Methods

4-[(2,3,6-trifluorophenyl)methoxy]benzoic acid is synthesized through a two-step reaction sequence. The first step involves the reaction of 2,3,6-trifluorophenol with ethyl chloroformate in the presence of pyridine, which produces a trifluoromethoxybenzoyl chloride. The second step involves the reaction of the trifluoromethoxybenzoyl chloride with a base, such as sodium hydroxide, to produce 4-[(2,3,6-trifluorophenyl)methoxy]benzoic acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(2,3,6-trifluorophenyl)methoxy]benzoic acid involves the reaction of 2,3,6-trifluorotoluene with sodium hydroxide to form 4-(2,3,6-trifluorophenyl)methanol, which is then oxidized to form 4-[(2,3,6-trifluorophenyl)methoxy]benzaldehyde. The benzaldehyde is then reacted with potassium cyanide to form the corresponding nitrile, which is hydrolyzed to form the final product, 4-[(2,3,6-trifluorophenyl)methoxy]benzoic acid.", "Starting Materials": [ "2,3,6-trifluorotoluene", "Sodium hydroxide", "Potassium permanganate", "Sulfuric acid", "Potassium cyanide" ], "Reaction": [ "2,3,6-trifluorotoluene is reacted with sodium hydroxide in water to form 4-(2,3,6-trifluorophenyl)methanol.", "4-(2,3,6-trifluorophenyl)methanol is oxidized with potassium permanganate in sulfuric acid to form 4-[(2,3,6-trifluorophenyl)methoxy]benzaldehyde.", "4-[(2,3,6-trifluorophenyl)methoxy]benzaldehyde is reacted with potassium cyanide in ethanol to form the corresponding nitrile.", "The nitrile is hydrolyzed with aqueous sodium hydroxide to form 4-[(2,3,6-trifluorophenyl)methoxy]benzoic acid." ] }

CAS RN

2757999-99-6

Molecular Formula

C14H9F3O3

Molecular Weight

282.2

Purity

95

Origin of Product

United States

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